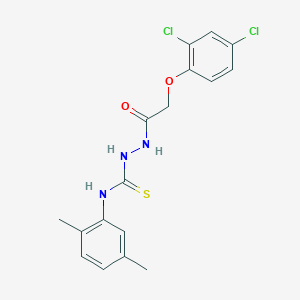
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid is a useful research compound. Its molecular formula is C17H17Cl2N3O2S and its molecular weight is 398.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid is a complex organic compound that exhibits notable biological activity. This compound is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely recognized for its herbicidal properties. Understanding the biological activity of this compound involves examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16Cl2N4O2S
- Molecular Weight : 375.28 g/mol
This compound features a hydrazinecarbimidothioic acid moiety linked to a 2,4-dichlorophenoxyacetyl group, which is crucial for its biological interactions.
Research indicates that compounds related to 2,4-D may exert their biological effects through several mechanisms:
- Enzyme Inhibition : Studies have shown that 2,4-D can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine and subsequent neurotoxic effects in model organisms . The inhibition of AChE can result in various physiological changes, including altered locomotor activity and myopathy.
- Cellular Effects : The presence of the dichlorophenoxy group may enhance the compound's ability to interact with cellular membranes and influence signal transduction pathways. This interaction could lead to changes in cell proliferation and apoptosis .
- Antioxidant Activity : Some derivatives of 2,4-D have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in various biological systems .
Toxicological Profile
The toxicological profile of this compound is critical for understanding its safety and efficacy:
- Acute Toxicity : Similar compounds have shown acute toxicity signs at high doses, including respiratory distress and neurological symptoms. For instance, doses exceeding 200 mg/kg body weight have been associated with significant behavioral changes in animal models .
- Chronic Effects : Long-term exposure studies indicate potential renal and hepatic effects at lower doses (NOAEL around 5 mg/kg/day), with observed histopathological changes in organ tissues .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Neurotoxic Effects in Rodents : A study involving the administration of 2,4-D showed significant decreases in AChE activity in diaphragm muscles of rats, leading to impaired locomotion and increased muscle fatigue .
Study Reference Dose (mg/kg) Observed Effects PubMed 200 Decreased AChE activity; impaired locomotion - Antioxidant Studies : Research has indicated that certain derivatives exhibit protective effects against oxidative stress-induced cellular damage. These findings suggest potential therapeutic applications in conditions characterized by oxidative stress .
Propriétés
IUPAC Name |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(2,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-10-3-4-11(2)14(7-10)20-17(25)22-21-16(23)9-24-15-6-5-12(18)8-13(15)19/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGCKDFRJPMZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














